(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride
Description
(2R)-6-Amino-2-(dimethylamino)hexanoic acid dihydrochloride is a chiral organic compound featuring a hexanoic acid backbone substituted with amino and dimethylamino groups at positions 6 and 2, respectively. Its molecular formula is C₈H₂₀Cl₂N₂O₂, with a molecular weight of 247.17 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents like water or methanol, a critical property for pharmaceutical applications.
Properties
Molecular Formula |
C8H20Cl2N2O2 |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
(2R)-6-amino-2-(dimethylamino)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-10(2)7(8(11)12)5-3-4-6-9;;/h7H,3-6,9H2,1-2H3,(H,11,12);2*1H/t7-;;/m1../s1 |
InChI Key |
LKHDYIFVCQTTFO-XCUBXKJBSA-N |
Isomeric SMILES |
CN(C)[C@H](CCCCN)C(=O)O.Cl.Cl |
Canonical SMILES |
CN(C)C(CCCCN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride typically involves the reaction of hexanoic acid derivatives with dimethylamine under controlled conditions. The process may include steps such as esterification, amidation, and subsequent purification to obtain the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Stereoisomers: (2S)-2-Amino-6-(dimethylamino)hexanoic Acid Dihydrochloride
The (2S)-enantiomer shares the same molecular formula (C₈H₂₀Cl₂N₂O₂) and weight (247.17 g/mol) as the target compound but differs in stereochemistry at the second carbon. Enantiomers often exhibit divergent biological activities; for instance, the (S)-configuration may alter binding affinity to chiral receptors or enzymes.
(2S)-2,5-Diaminopentanamide Dihydrochloride
This compound (C₅H₁₃N₃O·(HCl)₂) features a shorter carbon chain (pentanamide vs. hexanoic acid) and an amide group instead of a carboxylic acid. These differences reduce polarity and solubility compared to the target compound. Toxicological properties remain uncharacterized, warranting caution in handling .
Piperazine Dihydrochloride
Piperazine dihydrochloride (C₄H₁₂Cl₂N₂ , MW: 159.06 g/mol) is a simpler diamine derivative. Unlike the target compound, it lacks a carboxylic acid group and has a smaller cyclic structure. It is classified as a health hazard (Code 2 under EC1272/08), highlighting the importance of rigorous safety protocols for dihydrochloride salts in general .
β-Lactam Antibiotic Derivatives
Complex derivatives like (2S,5R,6R)-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (MW: ~400 g/mol) demonstrate the versatility of dihydrochlorides in antibiotic design. These compounds prioritize bicyclic frameworks and β-lactam rings, contrasting with the linear structure of the target compound .
Biological Activity
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride, commonly referred to as N,N-Dimethyl-L-lysine, is a derivative of the essential amino acid lysine. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. Its unique structure, characterized by two methyl groups on the nitrogen atom of the lysine side chain, influences various biological processes.
- Molecular Formula : C8H18N2O2
- Molecular Weight : 174.24 g/mol
- CAS Number : 2259-86-1
N,N-Dimethyl-L-lysine plays a significant role in the post-translational modification of proteins, particularly through histone methylation. The dimethylation of lysine residues on histones can alter chromatin structure and gene expression. This modification can either activate or repress transcription depending on the specific residue being methylated. The compound’s interaction with chromatin-modifying enzymes is crucial for regulating these processes.
1. Protein Interactions
N,N-Dimethyl-L-lysine is utilized in studying protein-protein and protein-DNA interactions. Its role in histone modification is vital for understanding gene regulation mechanisms. Research indicates that this compound can influence the recruitment of chromatin-modifying enzymes, affecting nucleosome stability and transcriptional outcomes.
2. Therapeutic Applications
The compound has been explored for potential therapeutic applications, particularly in cancer research. Its ability to modify histone proteins suggests that it may be involved in pathways related to tumorigenesis and could serve as a target for drug development aimed at epigenetic regulation.
Case Study 1: Histone Modification
A study examined the effects of N,N-Dimethyl-L-lysine on histone acetylation and methylation patterns in cancer cell lines. The results demonstrated that treatment with this compound led to significant changes in gene expression profiles associated with cell proliferation and apoptosis, indicating its potential as an epigenetic modifier in cancer therapy.
Case Study 2: Carnitine Biosynthesis
Research on Neurospora crassa revealed that N,N-Dimethyl-L-lysine acts as a key intermediate in the biosynthesis of carnitine. The enzymatic conversion involves sequential methylation steps where S-adenosyl-L-methionine serves as the methyl donor. This pathway highlights the compound's biological significance beyond mere protein modification.
Comparative Analysis
| Compound | Structure Type | Biological Activity |
|---|---|---|
| N,N-Dimethyl-L-lysine | Dimethylated lysine | Histone modification, gene regulation |
| N-Monomethyl-Lysine | Monomethylated lysine | Different protein interaction profiles |
| N-Trimethyl-Lysine | Trimethylated lysine | Distinct biochemical pathways |
| N-Acetyl-Lysine | Acetylated lysine | Regulatory mechanisms in gene expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
